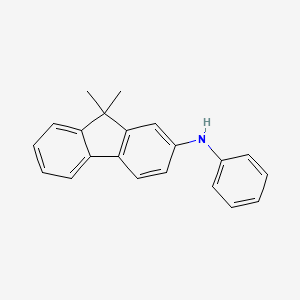

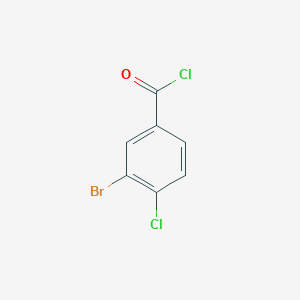

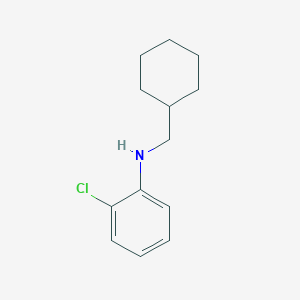

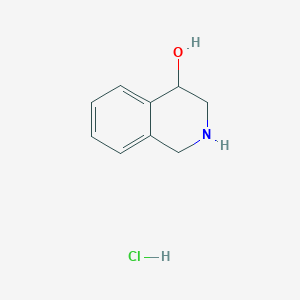

![molecular formula C15H20ClFN2O B1320983 N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide CAS No. 72084-87-8](/img/structure/B1320983.png)

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Descripción general

Descripción

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a compound known for its potent and selective inhibition of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. The compound’s structure includes a piperidine ring, a common motif in medicinal chemistry, making it a significant subject of study in various scientific fields.

Aplicaciones Científicas De Investigación

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity of piperidine derivatives and their potential as building blocks in organic synthesis.

Biology: Investigated for its effects on GABA metabolism and its potential role in modulating neurotransmitter levels in the brain.

Medicine: Explored for its therapeutic potential in treating neurological disorders, such as epilepsy and anxiety, due to its ability to inhibit GABA aminotransferase.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mecanismo De Acción

While the exact mechanism of action for “N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide” is not clear, piperidine derivatives have been found to exhibit various pharmacological activities . For example, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways .

Direcciones Futuras

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide” and other piperidine derivatives may continue to be an area of interest in drug discovery and development.

Métodos De Preparación

The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the efficient synthesis of this compound .

Análisis De Reacciones Químicas

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the piperidine ring.

Reduction: Used to alter the oxidation state of the compound, often to increase its stability or modify its activity.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified piperidine derivatives with altered pharmacological properties.

Comparación Con Compuestos Similares

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide can be compared with other piperidine derivatives, such as:

N-(piperidin-4-yl)benzamide derivatives: These compounds also exhibit significant biological activity and are used in various pharmacological studies.

1,4-disubstituted piperidines: Known for their antimalarial activity and selectivity for resistant strains of Plasmodium falciparum. The uniqueness of this compound lies in its specific inhibition of GABA aminotransferase, which distinguishes it from other piperidine derivatives with different biological targets and activities.

Propiedades

IUPAC Name |

N-[1-(3-chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClFN2O/c16-8-1-9-19-10-6-14(7-11-19)18-15(20)12-2-4-13(17)5-3-12/h2-5,14H,1,6-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLJEGCCUIVEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608885 | |

| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72084-87-8 | |

| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.